molecular formula C18H16O3 B13014320 Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate

Cat. No.: B13014320
M. Wt: 280.3 g/mol
InChI Key: PZBOQNHYIXCFRG-UHFFFAOYSA-N
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Description

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is an organic compound with the molecular formula C18H16O3 It is a derivative of benzoic acid and contains a propargyl group and a 4-methylbenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate typically involves the esterification of 4-((4-methylbenzyl)oxy)benzoic acid with propargyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions in an organic solvent like toluene or dichloromethane. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions and improved yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality .

Chemical Reactions Analysis

Types of Reactions

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The propargyl group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The benzylic ether can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

Scientific Research Applications

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to undergo click chemistry reactions.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate involves its interaction with specific molecular targets. For example, in biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The propargyl group can also participate in click chemistry reactions, forming stable triazole linkages with azides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Prop-2-yn-1-yl 4-((4-methylbenzyl)oxy)benzoate is unique due to its combination of a propargyl group and a 4-methylbenzyl ether moiety. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis .

Properties

Molecular Formula

C18H16O3

Molecular Weight

280.3 g/mol

IUPAC Name

prop-2-ynyl 4-[(4-methylphenyl)methoxy]benzoate

InChI

InChI=1S/C18H16O3/c1-3-12-20-18(19)16-8-10-17(11-9-16)21-13-15-6-4-14(2)5-7-15/h1,4-11H,12-13H2,2H3

InChI Key

PZBOQNHYIXCFRG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)OCC#C

Origin of Product

United States

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